N-(pentan-2-yl)cyclohexanamine
Description
N-(pentan-2-yl)cyclohexanamine is a secondary amine featuring a cyclohexyl group bonded to an amino nitrogen, which is further substituted with a pentan-2-yl chain (a five-carbon branched alkyl group). Its molecular formula is C₁₁H₂₃N, with a molar mass of 169.31 g/mol. The compound’s branched alkyl chain may influence solubility, lipophilicity, and steric effects, impacting reactivity and biological activity .
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-pentan-2-ylcyclohexanamine |
InChI |
InChI=1S/C11H23N/c1-3-7-10(2)12-11-8-5-4-6-9-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
WKOJMKMLXPKGBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares N-(pentan-2-yl)cyclohexanamine with key analogs:
Key Observations:
- Chain Length and Branching : The pentan-2-yl group in the target compound offers moderate hydrophobicity, whereas N-(octan-2-yl)cyclohexanamine’s longer chain enhances lipophilicity, likely reducing aqueous solubility .
- Aromatic vs. Aliphatic Substituents : N-(1-phenylethyl)cyclohexanamine incorporates an aromatic ring, enabling π-π interactions and altering electronic properties compared to the purely aliphatic target compound .
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